Herbindole A

Description

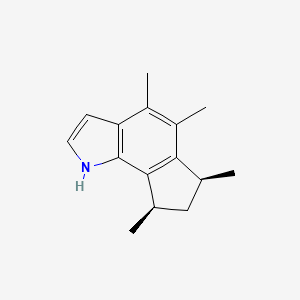

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H19N |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

(6S,8R)-4,5,6,8-tetramethyl-1,6,7,8-tetrahydrocyclopenta[g]indole |

InChI |

InChI=1S/C15H19N/c1-8-7-9(2)14-13(8)11(4)10(3)12-5-6-16-15(12)14/h5-6,8-9,16H,7H2,1-4H3/t8-,9+/m0/s1 |

InChI Key |

PMKAXEKKAOXTQO-DTWKUNHWSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](C2=C1C(=C(C3=C2NC=C3)C)C)C |

Canonical SMILES |

CC1CC(C2=C1C(=C(C3=C2NC=C3)C)C)C |

Synonyms |

herbindole A |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Assignment of Herbindole a

Spectroscopic Methodologies for Structural Confirmation of Herbindole A

Spectroscopic methods play a vital role in confirming the structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provide detailed information about the carbon-hydrogen framework and the types of functional groups present. escholarship.orgnd.edumit.educhegg.comlehigh.edu Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing connectivity between atoms and confirming the planar structure. nd.edu

Infrared (IR) spectroscopy can identify key functional groups, while Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the molecular weight and elemental composition, providing the molecular formula. scribd.comnih.govnd.educhegg.comlehigh.edu Ultraviolet-Visible (UV-Vis) spectroscopy can offer insights into the chromophores present, such as the indole (B1671886) ring system. nih.gov

While specific detailed spectroscopic data tables for this compound were not extensively found in the immediate search results, the general application of these methods is well-documented for structure elucidation of natural products like this compound. escholarship.orgnih.govroutledge.comamazon.comnd.educhegg.comlehigh.eduresearchgate.net

Determination of Absolute and Relative Configuration in this compound and its Diastereomers

Determining the stereochemistry of this compound is essential due to the presence of chiral centers within the cyclopentane (B165970) ring. weebly.comucalgary.calibretexts.orguou.ac.in Relative configuration refers to the spatial relationship between different stereocenters within the same molecule, while absolute configuration describes the precise 3D arrangement of atoms at a chiral center, typically designated as (R) or (S). weebly.comslideplayer.comlibretexts.orguou.ac.in

For this compound and its diastereomers, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) NMR are used to determine relative stereochemistry by identifying protons that are spatially close to each other. mit.edu Chiroptical methods, such as Electronic Circular Dichroism (ECD) spectroscopy and measurement of optical rotation ([α]D), are crucial for assigning absolute configuration, often by comparison with known compounds or through computational methods like Density Functional Theory (DFT) calculations. escholarship.orgmit.edu Chemical correlations and transformations to compounds of known absolute configuration can also be employed. escholarship.orglibretexts.org

Early studies assigned the absolute configuration of some Herbindoles based on comparisons with related compounds. mit.edu More recent work has utilized comparative analysis of specific rotation and calculated/measured ECD data, sometimes exploiting van't Hoff's principle of optical superposition. escholarship.org The existence of both cis- and trans-diastereomers of this compound, differing in the relative orientation of substituents on the fused cyclopentane ring, has been reported, and their stereochemical relationships have been established. escholarship.orgnih.gov Diastereomers have different physical properties, unlike enantiomers. libretexts.orgcsbsju.edu

Comparative Structural Analysis with Related Indole Alkaloids (e.g., Trikentrins)

This compound is structurally related to other indole alkaloids, particularly the Trikentrins, which are also found in marine sponges. escholarship.orgnih.govscispace.com Both Herbindoles and Trikentrins share the core cyclopenta[g]indole framework. nih.gov Comparative structural analysis involves examining the variations in substitution patterns and stereochemistry between these classes of compounds.

For instance, studies have compared the specific rotations and chiroptical data of this compound and Trikentrin A, noting structural similarities and using these comparisons to infer absolute configurations. escholarship.org The relative invariance of optical rotation in Herbindoles and Trikentrins with certain substitutions has been observed and utilized in stereochemical assignments. escholarship.org

The structural relationship between Herbindoles and Trikentrins highlights them as fascinating examples of 6,7-annulated indole natural products. nih.gov Their uncommon structural motifs distinguish them from the more ubiquitous indole derivatives. nih.govscispace.com Total synthesis efforts often target both Herbindoles and Trikentrins due to their related structures and interesting biological profiles. nih.govscispace.comresearchgate.net

Biosynthetic Hypotheses and Pathways of Herbindole a

Postulated Precursors and Enzymatic Transformations in Herbindole Biosynthesis

Given the structural divergence from tryptophan-derived indoles, the biosynthesis of Herbindole A is proposed to proceed through alternative pathways. The first major hypothesis advanced for the origin of the Trikentrin-Herbindole family, including this compound, suggests a polyketide synthase (PKS) mechanism.

Under this hypothesis, the biosynthesis is initiated by a pyrrole-carboxylic thioester starter unit. This starter unit is potentially derived from proline, which could undergo oxidative modification to form the pyrrole (B145914) ring. Following initiation, the pathway is thought to involve successive chain extensions via ketide units, specifically malonate (acetate) or methylmalonate (propionate). These extender units would be incorporated through enzymatic transformations characteristic of PKS machinery.

A key feature of this proposed mechanism is the formation of the fused carbocyclic ring and the substituted benzenoid ring. The hypothesis suggests that C-C bond formation occurs between carbons formally derived from the carbonyl groups of the incorporated ketide extender units. This iterative process of condensation and modification (potentially including reduction, dehydration, and cyclization steps, although specific enzymatic details are not yet elucidated) would lead to the construction of the complex cyclopenta[g]indole core of this compound.

Crucially, the specific enzymes responsible for catalyzing these proposed transformations within the sponge or its associated microorganisms have not yet been identified or characterized. The PKS hypothesis provides a plausible framework based on the structural complexity and presumed building blocks, but the enzymatic machinery involved in the activation, condensation, and cyclization steps remains to be experimentally confirmed.

Comparative Biosynthetic Pathways of the Trikentrin-Herbindole Family

This compound is considered a prominent member of the Trikentrin-Herbindole family, which shares a common cyclopenta[g]indole scaffold with variations in alkyl substitution patterns and stereochemistry. The proposed pyrrole-carboxylic thioester initiated PKS mechanism serves as a unifying biosynthetic hypothesis for the entire family.

This hypothesis contrasts sharply with the typical biosynthesis of most indole (B1671886) alkaloids, which are formed through the decarboxylation and subsequent modifications of tryptophan, leading to a carbon substituent at the C-3 position of the indole ring. The absence of this C-3 substitution in the Trikentrin-Herbindole family is a key indicator of their distinct biosynthetic origin.

Challenges and Future Directions in Elucidating this compound's Biogenesis

Elucidating the complete biosynthetic pathway of this compound presents several significant challenges. One major hurdle is the unusual and complex chemical structure, which deviates considerably from more common indole alkaloid scaffolds. This makes drawing parallels with known biosynthetic pathways difficult.

Furthermore, studying the metabolic processes within the marine sponges that produce this compound is inherently challenging. Sponges are complex organisms, and the biosynthesis of their secondary metabolites may involve symbiotic microorganisms, making it difficult to isolate the specific biological source and culture it for experimental studies. Accessing and manipulating these host organisms or their symbionts in a laboratory setting to perform feeding experiments with labeled precursors or genetic studies is often problematic.

The lack of readily available genetic information specifically related to the biosynthetic machinery of the Trikentrin-Herbindole family in these sponges or symbionts is another significant challenge. Identifying the genes encoding the proposed PKS enzymes and any modifying enzymes is crucial for understanding the pathway at a molecular level.

Future directions for elucidating this compound's biogenesis should focus on addressing these challenges. This could involve:

Genomic and Transcriptomic Studies: Sequencing the genome and transcriptome of this compound-producing sponges and their associated microbial communities to identify potential gene clusters encoding PKS and other relevant enzymes.

Stable Isotope Feeding Experiments: Conducting feeding experiments with isotopically labeled precursors (e.g., labeled proline, acetate, or propionate) to trace their incorporation into the this compound structure and confirm the proposed building blocks.

Enzyme Isolation and Characterization: Attempting to isolate and characterize the specific enzymes involved in key steps of the proposed PKS pathway, such as the initiation, chain extension, and cyclization reactions.

Heterologous Expression: Expressing identified biosynthetic genes in a heterologous host system to reconstitute parts or all of the pathway in vitro or in vivo.

Overcoming these challenges will be essential for a comprehensive understanding of how nature constructs this unique class of marine indole alkaloids.

Total Synthesis of Herbindole A: Methodological Advancements and Strategies

Early Synthetic Approaches to the Cyclopent[g]indole Core of Herbindole A

Early efforts towards the synthesis of the herbindole and trikentrin indoles, which share the cyclopent[g]indole framework, faced the challenge of the unsubstituted 2- and 3-positions of the indole (B1671886) ring, which are typically more reactive. Initial strategies often involved constructing the indane skeleton first, followed by annulation of the indole ring. One approach centered on an iterative Diels-Alder strategy utilizing a monoamine quinone dienophile to form a tetracyclic intermediate, with subsequent Plieninger indolization to furnish a suitably substituted indole for further elaboration.

Convergent and Divergent Synthetic Strategies towards this compound and its Analogues

Both convergent and divergent synthetic strategies have been employed in the synthesis of this compound and its analogues. A divergent approach allows for the synthesis of multiple related natural products from a common intermediate. For instance, a divergent total synthesis of herbindoles A, B, and cis-trikentrin A was achieved utilizing Diels-Alder reactions of monoimine quinoids, followed by cyclization of the aromatized adducts to generate the tricyclic skeletons. Elaboration of iodinated or triflated indole derivatives from these adducts allowed for the installation of the necessary alkyl substituents via cross-coupling reactions.

Convergent strategies, on the other hand, involve synthesizing key fragments separately and coupling them late in the synthesis. Recent convergent total syntheses of herbindole alkaloids have utilized a vinylketene-based benzannulation strategy. This approach involves a thermal Wolff rearrangement to generate a vinylketene, which then combines with an ynamide derivative in a pericyclic cascade. This cascade produces a highly substituted aniline (B41778) intermediate that is primed for cyclization to form the cyclopent[g]indole ring system. Subsequent cross-coupling reactions are then used to elaborate this common precursor to various herbindoles.

Key Cascade and Cycloaddition Reactions in this compound Synthesis

The construction of the annulated indole core of this compound often relies on powerful cascade and cycloaddition reactions that efficiently build molecular complexity.

Indole Aryne Cycloadditions for Annulated Indole Scaffolds

Indole aryne (indolyne) cycloaddition methodology has proven to be a rapid and efficient route to annulated indole natural products, including the herbindoles. This strategy involves the generation of a highly reactive indole aryne intermediate, typically through metal-halogen exchange and elimination from a suitably functionalized indole precursor. The indole aryne then undergoes cycloaddition with a suitable diene, such as cyclopentadiene (B3395910), to form the annulated ring system. A practical, multi-gram synthesis of racemic this compound, B, and C from a common intermediate has been reported, featuring a regioselective C-7 metal-halogen exchange and elimination from a Bartoli-generated N-t-butyldimethylsilyl-4,6,7-tribromo-5-methylindole scaffold to generate the 6,7-indole aryne. Cycloaddition with cyclopentadiene, followed by oxidative cleavage and reduction, provided a common intermediate for the synthesis of the herbindoles.

Transition-Metal-Catalyzed Cyclizations (e.g., [2+2+2] Cycloaddition, Ruthenium-catalyzed Allylation-Cycloisomerization)

Transition-metal-catalyzed cyclization reactions have also been successfully applied to the synthesis of the herbindole core. One notable strategy involves the intramolecular [2+2+2] cycloaddition between an ynamide and diynes. This method has been used for the first total synthesis of (-)-herbindoles A, B, and C in their naturally occurring forms, providing a highly efficient route from an identical indoline (B122111) derivative as a common intermediate. Various transition metals, including ruthenium, cobalt, rhodium, and nickel complexes, have shown catalytic activity for this [2+2+2] cyclization to construct the cyclopent[g]indole skeleton in high yield.

Another transition-metal-catalyzed approach is the ruthenium-catalyzed allylation-cycloisomerization cascade reaction. This cascade has been employed in a short and efficient total synthesis of (±)-herbindole A starting from dihydromesitylene.

Diels-Alder and Related Pericyclic Reactions in this compound Construction

Diels-Alder reactions and related pericyclic reactions have been foundational in several synthetic routes to the herbindoles. As mentioned earlier, iterative Diels-Alder strategies with monoimine quinone dienophiles have been used to build the tetracyclic intermediates that are subsequently converted to the indole core. An intermolecular Diels-Alder cycloaddition using indole aryne methodology has also been a key step in efficient syntheses of (±)-cis-trikentrin A and (±)-herbindole A. This approach provides rapid access to the annulated indole system.

Development of Stereoselective and Enantioselective Total Syntheses of this compound

The synthesis of this compound presents challenges related to establishing the correct stereochemistry, particularly in the cyclopentane (B165970) ring fused to the indole core. Several strategies have been explored to achieve stereoselective and enantioselective control during the total synthesis.

One approach to the enantioselective total synthesis of herbindole alkaloids, including trans-(+)-herbindole A, utilizes a convergent benzannulation strategy. A key step in this method involves a vinylketene-based benzannulation. This process begins with a thermal Wolff rearrangement to generate a vinylketene, which then reacts with an ynamide derivative in a pericyclic cascade. This cascade produces a highly substituted aniline intermediate that is subsequently cyclized to form the cyclopent[g]indole ring system characteristic of herbindoles. Subsequent cross-coupling reactions are then employed to elaborate a common precursor into the different herbindole analogues.

Another method for the total synthesis of (-)-herbindoles A, B, and C in their naturally occurring forms has been achieved through a transition-metal-catalyzed intramolecular [2 + 2 + 2] cyclization between an ynamide and diynes. This strategy provides an efficient route to the herbindoles starting from an indoline derivative as a common intermediate.

While some syntheses have focused on racemic this compound, the development of asymmetric routes is crucial for obtaining the biologically active enantiomers. The exploration of different approaches, including enzymatic kinetic resolution and thallium(III)-mediated ring contraction, has been investigated in the context of synthesizing related trikentrin alkaloids, highlighting potential strategies applicable to this compound.

Scalable and Practical Synthetic Methodologies for Multi-gram Production of this compound

Developing synthetic routes that are not only efficient but also scalable is essential for providing sufficient quantities of this compound for further study and research. Practical, multi-gram syntheses of this compound have been reported.

A practical, multi-gram 10-step synthesis of racemic this compound, along with herbindoles B and C, has been described, starting from a common intermediate. A key feature of this synthesis is a remarkably regioselective C-7 metal-halogen exchange and elimination from a Bartoli-generated N-t-butyldimethylsilyl-4,6,7-tribromo-5-methylindole scaffold. This step generates a 6,7-indole aryne, which undergoes cycloaddition with cyclopentadiene. Subsequent steps involve oxidative cleavage and Fujimoto reduction to yield a common intermediate for the herbindoles. A final Pd(0)-catalyzed Negishi and Stille cross-coupling reaction at the C-4 bromide allows for the synthesis of each herbindole on a multi-gram scale.

This multi-gram synthesis highlights the utility of regioselective metal-halogen exchange and indole aryne cycloaddition in constructing the herbindole scaffold. The scalability of these reactions is noted as a significant factor enabling the production of herbindoles in quantities required for further investigation.

Further refinements in indole aryne approaches toward these natural products have been reported, with simplified racemic routes being adapted for the synthesis of both antipodes of the trikentrins and herbindoles. These advancements aim to provide scalable syntheses, sometimes utilizing commercially available polyhaloindoles as starting materials and potentially reducing reliance on protecting groups or transition metal-catalyzed cross-coupling reactions in certain steps.

Data from a multi-gram synthesis of racemic this compound:

| Step | Key Reaction | Starting Material | Intermediate/Product | Yield (%) | Scale |

| 1-8 (leading to common intermediate) | Bartoli indole synthesis, Aryne cycloaddition, etc. | N-t-butyldimethylsilyl-4,6,7-tribromo-5-methylindole scaffold | Common intermediate | N/A | Multi-gram |

| 9 (Formal total synthesis of this compound) | Pd(0)-catalyzed Negishi cross-coupling | Common intermediate with C-4 bromide | Late-stage intermediate (e.g., with Me₂Zn) | 70 | Multi-gram |

| 10 (Derivation of this compound from late-stage intermediate) | Further transformations | Late-stage intermediate | (±)-Herbindole A | N/A | Multi-gram |

Chemical Modification and Derivative Synthesis of Herbindole a

Design Principles for Rational Analog Generation of Herbindole A

Rational design principles for generating this compound analogs are guided by the aim to explore the chemical space around the core structure and to identify modifications that enhance desired biological activities or improve pharmacokinetic properties. Given that annulated indoles like herbindoles have limited representation in databases like PubChem, the synthesis of diverse libraries is essential for evaluating their biological properties.

Key design considerations include:

Exploration of Substitution Patterns: Varying substituents on both the pyrrole (B145914) and benzenoid rings to understand their impact on biological activity and physicochemical properties.

Modification of the Annulated Ring System: Altering the size or nature of the cyclopent[g] ring.

Introduction of Heteroatoms: Incorporating heteroatoms into the annulated system or substituents.

Stereochemical Control: Addressing the stereochemistry of the annulated ring system, as different stereoisomers can have distinct biological activities.

Exploiting Key Synthetic Methodologies: Utilizing efficient and scalable synthetic routes, such as indole (B1671886) aryne cycloadditions and cross-coupling reactions, to access diverse analogs.

The design of analogs is often informed by preliminary SAR studies, even if comprehensive data is limited for the Herbindole series itself. The goal is to create a library of compounds that systematically explores variations in specific regions of the molecule.

Strategies for Structural Modifications on the Pyrrole Ring and Benzenoid Moiety of this compound

Structural modifications on the pyrrole ring and benzenoid moiety of this compound are key strategies for generating analogs. The benzenoid ring of herbindoles is notably fully substituted, posing challenges for direct functionalization. Synthetic approaches often involve assembling the substituted indole core with the desired modifications already in place or introducing substituents through carefully controlled reactions.

Strategies employed for modifications include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Negishi and Stille couplings, have been successfully used to install alkyl substituents at specific positions on the benzenoid portion of the indole core. Stille coupling or hydrogenolysis have also been used to introduce groups at the 5-position after triflation of an oxygen.

Indole Aryne Methodology: This approach allows for the construction of the annulated indole system with pre-defined substitution patterns on the benzenoid ring. Metal-halogen exchange and elimination from appropriately substituted haloindole precursors generate reactive indole arynes that can undergo cycloaddition reactions. Regioselective metal-halogen exchange at C-7 of a 4,6,7-tribromo-5-methylindole scaffold has been reported to generate the 6,7-indole aryne for cycloaddition.

Bartoli Indole Synthesis: This reaction, involving the reaction of nitrobenzenes with vinyl Grignard reagents, has been utilized to construct the indole core with specific substituents on the benzenoid ring.

Diels-Alder Reactions: Both iterative and intermolecular Diels-Alder strategies have been employed in the synthesis of the herbindole skeleton, allowing for the introduction of substituents based on the dienophile and diene used.

Benzannulation Strategies: Convergent benzannulation strategies, such as those involving vinylketene-based pericyclic cascades with ynamide derivatives, have been developed to construct the highly substituted cyclopent[g]indole ring system, enabling the introduction of substituents on the benzenoid ring.

Modifications on the pyrrole ring, particularly at the 2- and 3-positions which are often unsubstituted in natural herbindoles, are also being explored to generate diverse analogs.

Synthesis and Characterization of Annulated Indole Libraries Inspired by this compound

The synthesis and characterization of annulated indole libraries inspired by this compound are crucial for drug discovery efforts, as these structural entities are underrepresented in chemical databases. These libraries aim to generate a diverse set of compounds to explore a wide range of chemical property space and potential biological activities.

A key strategy for constructing such libraries is the combination of indole aryne cycloaddition and cross-coupling reactions. For example, a 93-member annulated indole library was constructed using a strategic combination of 6,7-indolyne cycloaddition and cross-coupling reactions under both Suzuki-Miyaura and Buchwald-Hartwig conditions. This involved synthesizing a 4,6,7-tribromoindole scaffold using the Bartoli reaction, generating the 6,7-indole aryne via regioselective metal-halogen exchange, followed by cycloaddition with cyclopentadiene (B3395910) or furan. The resulting cycloadducts with a C-4 bromide handle were then subjected to various Pd(0)-catalyzed cross-coupling reactions with different coupling partners to introduce diversity at this position.

Characterization of these libraries involves standard spectroscopic techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized analogs. Detailed research findings from the synthesis of these libraries provide valuable data on reaction yields, regioselectivity, and the scope of the methodologies. For instance, the regioselective C-7 metal-halogen exchange in the tribromoindole scaffold was a key finding enabling the efficient generation of the desired indole aryne.

The development of these libraries has shown that annulated indoles can exhibit interesting biological activities, such as antiproliferative effects. Further synthesis of derivatives with different substitutions is necessary to fully elucidate structure-activity relationships and identify more potent compounds.

Table of Compounds and PubChem CIDs

While a comprehensive list of all synthesized derivatives and their CIDs is beyond the scope of this article, this compound itself can be identified. PubChem is a public database of chemical molecules and their biological activities, maintained by the NCBI. Compounds in PubChem are assigned a unique CID (Compound Identifier).

| Compound Name | PubChem CID |

| This compound | Not readily available in search results; requires direct PubChem search. |

Interactive Data Table Example (Illustrative based on search findings)

While specific detailed data tables on yields for a large library were not directly extracted in a format suitable for an interactive table from the search results, the following is an illustrative example of how synthesis data could be presented based on the descriptions found.

Illustrative Synthesis Data for this compound Analogs

| Precursor Indole Scaffold | Aryne Generation Method | Cycloaddition Partner | Modification Position | Cross-Coupling Partner | Reported Yield (%) |

| 4,6,7-tribromo-5-methylindole | C-7 metal-halogen exchange | Cyclopentadiene | C-4 | Various boronic acids/organostannanes | Data varies by coupling partner |

| 4,6,7-tribromo-5-methylindole | C-7 metal-halogen exchange | Furan | C-4 | Various boronic acids/organostannanes | Data varies by coupling partner |

This table is illustrative and based on the general synthetic strategies described in the search results. Specific yields for individual analogs within libraries were not consistently provided in a structured format in the snippets.

Mechanistic Investigations of Herbindole A S Biological Activities in Vitro Studies

Evaluation of Cytotoxic and Antifeedant Activity Profiles of Herbindole A

This compound has been reported to possess both cytotoxic and antifeedant activities . Early studies indicated that this compound exhibited cytotoxic activity against KB cells with a minimum inhibitory concentration (MIC) of 5 µg/mL . The combined extract from the Axinella sp. sponge, from which herbindoles were isolated, also demonstrated significant fish feeding deterrent properties .

Analysis of Antiproliferative Effects of this compound and its Analogues on Established Cell Lines

Synthetic 6,7-annulated-4-substituted indole (B1671886) compounds, inspired by natural products like herbindoles, have been evaluated for their antiproliferative effects on various cancer cell lines, including murine L1210 leukemia cells and human HL-60 tumor cells . These compounds inhibited the metabolic activity of leukemic cells in a time- and concentration-dependent manner . A subset of these synthetic analogues demonstrated sufficient potency to inhibit L1210 tumor cell proliferation by 50% (IC50) in the low-micromolar range after 2 and 4 days in culture . The IC50 values for these potent analogues ranged from 4.5–20.4 μM after 2 days and 0.5–4.0 μM after 4 days in L1210 cells . The antiproliferative effects were also observed in human HL-60 tumor cells, although the IC50 values were slightly higher compared to L1210 cells .

| Cell Line | Incubation Time | IC50 Range (μM) |

|---|---|---|

| Murine L1210 Leukemia | 2 days | 4.5–20.4 |

| Murine L1210 Leukemia | 4 days | 0.5–4.0 |

| Human HL-60 Tumor | 2 days | 10.3–42.4 (approximate, based on comparison) |

| Human HL-60 Tumor | 4 days | 10.3–42.4 (approximate, based on comparison) |

Investigation of this compound's Impact on Fundamental Cellular Processes: DNA Synthesis, Mitosis, and Apoptosis Induction

Studies on synthetic annulated indoles, including those structurally related to this compound, have investigated their impact on key cellular processes such as DNA synthesis, mitosis, and apoptosis. Antiproliferative concentrations of these compounds were found to inhibit the rate of DNA synthesis in L1210 cells in a concentration-dependent manner after a 3-hour treatment . Some of these compounds also induced DNA cleavage within 24 hours in L1210 cells, suggesting the induction of an apoptotic pathway .

Furthermore, antiproliferative concentrations of annulated indoles increased the mitotic index in L1210 and HL-60 cells after 24-48 hours . This increase in mitotic index, along with the stimulation of bi-nucleated and multi-nucleated cells and micronuclei formation, suggests that these compounds can enhance mitotic abnormalities, induce chromosomal damage or missegregation, and block cytokinesis, ultimately leading to apoptosis .

Identification of Molecular Targets and Pathways of Action (e.g., Caspase-3 Activity, Tubulin Polymerization, Actin Polymerization)

Mechanistic investigations have explored the molecular targets and pathways through which this compound analogues exert their biological effects. The induction of DNA fragmentation by these compounds is linked to the activation of caspase-3 . Antiproliferative annulated indoles caused a time-dependent increase in caspase-3 activity, with a peak typically observed at 6 hours, preceding DNA fragmentation .

Studies have also examined the interaction of these compounds with components of the cytoskeleton, specifically tubulin and actin. Annulated indoles have been shown to inhibit the polymerization of purified tubulin in cell-free assays, mimicking the effect of microtubule-destabilizing agents like vincristine (B1662923) . This suggests that these compounds may interfere with microtubule assembly, contributing to mitotic disruption .

In addition to effects on tubulin, some annulated indoles have been observed to remarkably increase the rate and level of actin polymerization in a manner similar to jasplakinolide, a known actin binder . This suggests that these compounds might also interact with actin, potentially stabilizing the cleavage furrow and blocking cytokinesis . The observed effects on both tubulin and actin polymerization indicate that these annulated indoles may target multiple components of the cytoskeleton, leading to genomic instability and apoptosis .

Advanced Analytical Techniques in Herbindole a Research

Utilization of Multidimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation of Herbindole A and its Synthetic Intermediates

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound, providing crucial information about the connectivity of atoms and the spatial arrangement of the molecule. Techniques such as 1D NMR (¹H and ¹³C NMR) and 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are routinely used.

Research on this compound and related cyclopenta[g]indoles has heavily relied on integrated spectroscopic analysis, including NMR, for structural assignments. Specific NMR techniques, such as HSQC and HMBC, are vital for correlating proton and carbon signals, establishing the carbon skeleton, and identifying heteroatom attachments. COSY experiments help in identifying coupled protons and mapping proton spin systems. The application of these multidimensional NMR techniques allows for the comprehensive assignment of all observable protons and carbons in the molecule, confirming the proposed structure or revealing novel structural features. NMR has been specifically mentioned in the context of absolute structural assignment of this compound and related compounds. Furthermore, NMR techniques have been used to elucidate the structures of related indole (B1671886) alkaloids. The detailed information provided by multidimensional NMR is also critical for confirming the structure of synthetic intermediates during the total synthesis of this compound, ensuring the correct chemical transformations have occurred at each step.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment of this compound Enantiomers

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules like this compound, which can exist as enantiomers. ECD measures the differential absorption of left and right circularly polarized light by a chiral substance.

The absolute configurations of herbindoles and related compounds have been assigned through chiroptical comparisons, including the analysis of ECD spectra and specific rotation data. Comparisons of experimental ECD spectra with calculated ECD spectra using theoretical methods, such as Density Functional Theory (DFT), are a common approach for assigning absolute configuration. This involves calculating the ECD spectra for possible stereoisomers and comparing them to the experimentally obtained spectrum; a good match between a calculated spectrum and the experimental one supports the assigned absolute configuration. Studies on trikentrin-like cyclopentanoindoles, including (+)-trans-herbindole A, have utilized comparative analysis of specific rotation, measured and calculated ECD, and exploitation of van't Hoff's principle of optical superposition for absolute structural assignment. Chemical interconversions have also been employed to establish stereochemical relationships within this family of chiral indoles, leading to the development of chiroptical mnemonics for absolute stereostructure assignment. Synthetic samples of herbindoles have been shown to exhibit ECD curves that are mirror images of the corresponding natural products, further aiding in the assignment of absolute configuration.

Compound Names and PubChem CIDs

Future Research Perspectives on Herbindole a

Unexplored Biosynthetic Avenues and Enzymatic Studies Related to Herbindole A

The biosynthetic origins of herbindoles, including this compound, are currently unknown, although it is hypothesized they are not derived from tryptophan due to the absence of substitution at the C-3 position of the indole (B1671886) core . Unraveling the biosynthetic pathway would provide valuable insights into how marine organisms produce these complex molecules and could potentially lead to alternative, potentially more sustainable, methods for obtaining this compound and its analogues.

Future research in this area should focus on:

Identifying the precursor molecules: Determining the building blocks utilized by the sponge Axinella sp. or other potential producing organisms to construct the herbindole scaffold.

Enzymatic pathway elucidation: Isolating and characterizing the enzymes involved in each step of the biosynthesis. This could involve genomic and proteomic studies of the producing organism. Understanding the specific enzymes and their mechanisms could enable the in vitro or in vivo reconstitution of the pathway in a heterologous host.

Investigating potential alternative sources: Exploring other marine organisms or microorganisms that might produce herbindoles or related compounds. Some structurally similar compounds, like dilemmaones, have been found in Trikentrion flabelliforme, suggesting potential shared or related biosynthetic machinery .

Exploring the role of the marine environment: Investigating how environmental factors influence the production of herbindoles by the source organism.

Enzymatic studies could reveal novel biocatalytic reactions for constructing the unique cyclopent[g]indole ring system of this compound. This knowledge could potentially be applied in biocatalysis for the synthesis of this compound and its analogues. Research into the biosynthesis of other complex natural products, such as plant terpenoids, provides a framework for such investigations, highlighting the importance of identifying key enzymes like terpene synthases and cytochrome P450 oxygenases in structural diversification .

Development of Novel Synthetic Methodologies for Accessing Structurally Complex this compound Analogues

While several total syntheses of this compound have been reported, including racemic and formal syntheses, the development of novel and more efficient synthetic methodologies remains an active area of research researchgate.net. Accessing structurally complex this compound analogues is crucial for comprehensive structure-activity relationship studies and the potential discovery of compounds with improved properties.

Current synthetic approaches have utilized strategies such as indole aryne cycloaddition, ruthenium-catalyzed cascade reactions, and palladium-catalyzed C-H functionalization researchgate.net. However, challenges remain in terms of yield, scalability, and the ability to introduce diverse functional groups at specific positions of the herbindole core.

Future research should aim to:

Explore new catalytic methods: Investigating the application of novel transition metal catalysis, organocatalysis, or photocatalysis to facilitate key bond formations and transformations with high selectivity. The use of transition metals in the synthesis of indole alkaloids, including herbindoles, has shown promise and warrants further investigation .

Enable regioselective functionalization: Developing methods for selectively introducing diverse substituents at various positions of the herbindole scaffold, particularly at positions that are challenging to functionalize with existing methods.

Develop enantioselective syntheses: Achieving asymmetric total syntheses of this compound and its analogues to access specific enantiomers, which is critical for evaluating their biological activity and potential therapeutic applications. While some studies have explored enzymatic desymmetrization or kinetic resolution, more general and efficient enantioselective methods are needed acs.org.

Synthesize diverse analogue libraries: Developing versatile synthetic platforms that allow for the rapid and modular synthesis of libraries of this compound analogues with variations in the appended alkyl chains, the indole core substitution, and the cyclopentane (B165970) ring. This is essential for comprehensive SAR studies .

The synthesis of complex indole derivatives remains a significant area in organic chemistry, with ongoing efforts to develop novel and efficient methodologies rsc.org. These advancements will directly benefit the synthesis of this compound analogues.

Deepening Structure-Activity Relationship Elucidation for this compound Derivatives to Understand Biological Specificity

While this compound has been reported to exhibit cytotoxic and antifeedant properties, a deeper understanding of the relationship between its structure and biological activity is necessary to identify the key pharmacophores and optimize its potential applications . Comprehensive structure-activity relationship (SAR) studies are crucial for understanding how structural modifications influence the potency, selectivity, and mechanism of action of this compound derivatives.

Previous research has indicated that annulated indoles, including herbindoles, may interact with both tubulin and actin, affecting microtubule assembly and blocking cytokinesis . However, detailed SAR studies with a wide range of systematically modified this compound analogues are needed to fully elucidate these interactions and identify compounds with improved activity and specificity.

Future research in SAR should focus on:

Synthesizing targeted analogue libraries: Designing and synthesizing libraries of this compound derivatives with specific structural modifications based on preliminary biological data and computational modeling. This includes variations in the alkyl substituents, modifications to the indole nitrogen, and alterations to the cyclopentane ring.

Evaluating biological activities in detail: Conducting comprehensive in vitro and in vivo assays to assess the cytotoxic activity against a broader range of cell lines, evaluate antifeedant properties, and explore other potential biological activities based on the structural features of this compound.

Investigating mechanisms of action: Delving deeper into the molecular targets and pathways modulated by this compound and its active analogues. This could involve biochemical assays, cell-based studies, and advanced imaging techniques. Understanding the specific interactions with tubulin, actin, or other potential targets is critical .

Applying computational approaches: Utilizing computational tools such as quantitative structure-activity relationship (QSAR) modeling and molecular docking to predict the activity of new analogues, guide synthetic efforts, and gain insights into the binding interactions with biological targets cas.orgresearchcommons.org.

Exploring the impact of stereochemistry: Investigating the biological activity of individual enantiomers of this compound and its analogues, as stereochemistry can significantly influence biological interactions.

SAR studies are fundamental in drug discovery and chemical biology, providing the basis for rational design and optimization of bioactive molecules nih.govmdpi.com. Applying these principles rigorously to this compound derivatives will be essential for unlocking their full potential.

Q & A

Q. What are the primary synthetic strategies for Herbindole A, and what are their key steps?

this compound is synthesized via two main approaches:

- Intermolecular indole aryne cycloaddition : This method involves a 6,7-indolyne intermediate generated from substituted nitrobenzenes using Bartoli indole synthesis. Key steps include regioselective nitration, diazotization, and bromination to prepare the nitrobenzene precursor, followed by cycloaddition with vinyl Grignard reagents. Yields for critical steps range from 36% (Bartoli indole formation) to 91% (dithioacetal conversion) .

- Rh-catalyzed annulation : A high-yielding (97%) method using RhCl(PPh₃)₃ as a catalyst for cyclization, enabling efficient access to this compound from advanced intermediates .

Q. How is the structural identity of this compound confirmed experimentally?

Structural elucidation relies on NMR spectroscopy (¹H, ¹³C) to identify substituent patterns and stereochemistry, particularly the fused 1,3-dimethylcyclopentane ring. Comparisons with synthesized (±)-Herbindole A and optical rotation data validate absolute configurations. X-ray crystallography is used for challenging cases, such as distinguishing cis- and trans-isomers .

Advanced Research Questions

Q. Why do substituent effects significantly impact yields in Bartoli indole synthesis for this compound?

The Bartoli protocol is highly sensitive to electronic and steric factors in nitrobenzene substrates. For this compound, the presence of multiple electron-donating groups (e.g., methyl substituents) reduces yields (36% vs. 52% for Trikentrin A) due to destabilization of the transition state. This limitation is partially mitigated by switching to the Fischer indole method, which improves yields to 60% under optimized conditions .

Q. How can researchers resolve contradictions in stereochemical assignments of this compound derivatives?

Discrepancies in stereochemistry (e.g., cis vs. trans cyclopentane rings) are addressed through:

Q. What methodologies address low yields in multi-step syntheses of this compound?

Key strategies include:

- Catalyst optimization : Rh-catalyzed annulation achieves near-quantitative yields (97%) by enhancing regioselectivity and reducing side reactions .

- Solvent and temperature control : Using toluene suppresses acid-base side reactions during cycloaddition, improving yields to 77% .

- Electronic tuning : Adjusting nitrobenzene substituents to balance electron density improves Bartoli indole formation .

Q. How should researchers design experiments to evaluate this compound’s bioactivity while minimizing confounding variables?

- Standardized bioassays : Use cell lines with documented sensitivity to cytotoxic indole alkaloids (e.g., P388 murine leukemia cells) and include positive controls (e.g., doxorubicin).

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., halogenation) to isolate bioactive moieties.

- Dose-response profiling : Test across a logarithmic concentration range (e.g., 0.1–100 μM) to calculate IC₅₀ values, ensuring statistical rigor with triplicate measurements .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

Disparities arise from:

- Substrate electronic effects : Electron-rich nitrobenzenes in Bartoli synthesis lower yields (36%) compared to simpler substrates (52%) .

- Catalyst systems : Rh-catalyzed methods achieve higher yields (97%) than traditional approaches due to superior regiocontrol .

- Isomer separation : cis-Herbindole A requires additional HPLC purification steps, reducing overall yields in stereoselective syntheses .

Methodological Recommendations

- For synthetic challenges: Prioritize Rh-catalyzed annulation for high yields but use Bartoli/Fischer methods to probe substituent effects .

- For structural ambiguities: Combine NMR, optical rotation, and synthetic correlation to validate configurations .

- For bioactivity studies: Adopt SAR frameworks to dissect cytotoxic mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.